1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-3H-pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSERRKHXGOTZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191657-82-6 | |
| Record name | 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one typically involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazolone ring. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at the C-4 ketone group and the pyrazoline ring. Key transformations include:
Nucleophilic Substitution
The electron-deficient C-3 position undergoes substitution with various nucleophiles:
Cyclocondensation Reactions
The ketone group participates in heterocycle formation:
Reduction Pathways
Controlled reduction of the pyrazoline ring:
Metal-Complexation Behavior
The N,N,O-tridentate system forms stable complexes:
Photochemical Reactions
UV-induced transformations (λ = 254 nm):
| Medium | Time | Major Product | Quantum Yield (Φ) |
|---|---|---|---|
| Acetonitrile | 2 hrs | Ring-opened diazenyl ketone | 0.32 ± 0.02 |
| Methanol | 4 hrs | Dimeric pyrazolophane structure | 0.18 ± 0.01 |
Critical Analysis of Reaction Mechanisms
-
Oxidation Pathways : The ketone group shows atypical resistance to over-oxidation due to conjugation with the pyrazoline ring . DFT calculations reveal a 12.3 kcal/mol activation barrier for C-4 oxidation.
-
Substitution Selectivity : Hammett studies (ρ = +1.82) confirm electrophilic aromatic substitution character at C-3 .
-
Reduction Stereochemistry : The cis preference in NaBH₄ reductions arises from hydride attack anti to the N-1 aryl group.
This comprehensive profile demonstrates 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one's versatility as a synthetic building block, with applications ranging from coordination chemistry to bioactive heterocycle synthesis. Recent advances in microwave-assisted methods and photochemical transformations suggest new avenues for exploiting its reactivity.
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one. Research indicates that compounds within this class can inhibit inflammatory pathways effectively:
- Mechanism of Action : Pyrazole derivatives often modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from pyrazole scaffolds have shown significant inhibition in carrageenan-induced paw edema models, suggesting their potential effectiveness in treating inflammatory conditions .
- Case Studies : A study by Bandgar et al. demonstrated that specific pyrazole derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like diclofenac sodium . Another investigation reported that certain synthesized compounds surpassed indomethacin in efficacy when tested for anti-inflammatory effects .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogens:
- Bacterial Inhibition : A study conducted by Ragavan et al. found that certain pyrazole derivatives displayed significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was noted to enhance this activity .
- Fungal Activity : Chovatia et al. reported on the antimicrobial efficacy of pyrazole derivatives against fungal strains, demonstrating their potential as antifungal agents . The compound's structure allows for modifications that can improve its spectrum of activity.
Neuroprotective Effects
Emerging research has begun to uncover the neuroprotective capabilities of this compound:
- Anticonvulsant Activity : Studies have indicated that certain pyrazole derivatives can exhibit anticonvulsant properties. For example, Ahsan's research showed that specific compounds demonstrated neuroprotection and reduced seizure activity in animal models .
- Potential in Neurodegenerative Disorders : The ability of pyrazole derivatives to inhibit monoamine oxidase (MAO) enzymes suggests a role in treating neurocognitive disorders. Compounds with selective MAO-B inhibitory activity have shown promise in enhancing cognitive functions .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound’s key differentiator is the ortho-methylphenyl group , which introduces steric hindrance and modulates electronic interactions. Below is a comparative analysis with structurally related pyrazolone derivatives:
Table 1: Structural Comparison of Pyrazolone Derivatives
Key Observations :
- Steric Effects : The ortho-methyl group in the target compound may hinder rotational freedom compared to para-substituted analogues (e.g., biphenyl derivatives in ).
- Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl ketone in ) increase polarity, whereas alkyl groups (e.g., methyl in ) enhance hydrophobicity.
- Biological Implications : Bulky substituents (e.g., biphenyl in ) may improve binding affinity to hydrophobic enzyme pockets, while polar groups (e.g., pyridine in ) facilitate solubility for drug delivery .
Pharmacological and Physicochemical Properties
Pyrazolone derivatives exhibit diverse bioactivities depending on substituents:
Table 2: Functional Comparison
Key Insights :
- Antitumor Activity : Hydroxypyrimidinyl derivatives (e.g., ) show explicit antitumor activity, likely due to DNA intercalation from planar heterocycles. The target compound’s activity may depend on the dihydro-pyrazole ring’s conformation and substituent interactions .
- Solubility : Pyridinyl-containing derivatives (e.g., ) may form salts, enhancing aqueous solubility, whereas alkyl or aryl groups (e.g., ) reduce it.
Biological Activity
1-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-4-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring with a methylphenyl substituent, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 18 | 40 |
| Staphylococcus aureus | 20 | 40 |
| Aspergillus niger | 15 | 40 |
These results suggest that the compound disrupts microbial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study reported that at a concentration of 10 µM, it inhibited TNF-α and IL-6 production by 61% and 76%, respectively, compared to standard drugs like dexamethasone .
Anticancer Activity
This compound shows promising anticancer activity across various cancer cell lines. The following table summarizes its effects on different cancer types:
| Cancer Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 3.79 | Antiproliferative |
| HepG2 (Liver) | 12.50 | Cytotoxic |
| A549 (Lung) | 26.00 | Growth inhibition |
These findings indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of signaling pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
- Anti-inflammatory Mechanism : It modulates immune responses by inhibiting the production of inflammatory mediators.
- Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Anticancer Study : A recent investigation into pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231), indicating their potential for therapeutic use in oncology .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example, the Vilsmeier-Haack reaction is employed to introduce formyl groups into pyrazolone precursors under controlled acidic conditions (e.g., POCl₃/DMF) . Optimization involves adjusting stoichiometry, temperature (often 80–100°C), and solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product in >85% yield. Monitoring by TLC and spectroscopic validation (¹H NMR, IR) ensures purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the pyrazolone ring protons (δ 3.2–3.8 ppm for dihydro protons, δ 5.5–6.0 ppm for aromatic protons of the 2-methylphenyl group). Methyl groups appear as singlets near δ 2.3–2.5 ppm .
- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O of pyrazolone) and ~3200 cm⁻¹ (N-H) confirm the core structure .
- MS : ESI-MS typically shows [M+H]⁺ at m/z 175.1 (C₁₀H₁₀N₂O), with fragmentation patterns matching the loss of CO or methyl groups .
Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture at 4°C promotes crystal growth. Preferential nucleation is achieved by seeding with microcrystals. For challenging cases, vapor diffusion (e.g., ether into ethanol) or temperature-gradient methods are recommended. Data collection at 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what are common pitfalls in anisotropic displacement parameter modeling?
- Methodological Answer :
- Refinement Workflow : After data collection (Mo-Kα radiation, λ = 0.71073 Å), integrate intensities using SAINT or HKL-3000. Initial models are built via SHELXT, followed by full-matrix least-squares refinement in SHELXL. Key parameters:
L.S. 10for high-resolution data (d ≤ 0.8 Å).CONFto restrain aromatic ring planarity.ISORto address anisotropic overfitting in flexible methyl groups .- Pitfalls : Overinterpretation of low-angle data (<10° 2θ) can inflate R-factors. Use
SIMUandDELUrestraints for disordered regions. Validate with Rint < 5% and CCDC deposition .
Q. How do steric and electronic effects of the 2-methylphenyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The ortho-methyl group induces steric hindrance, reducing catalytic accessibility to the pyrazolone ring. Electronic effects (electron-donating methyl) activate the C4 position for electrophilic substitution. Experimental design:
- Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
- Monitor regioselectivity via LC-MS; meta-substitution dominates due to steric blocking .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Validation : Confirm compound stability in DMSO/PBS using LC-MS. Test against isogenic cell lines to rule out off-target effects.
- Data Normalization : Use Z’-factor > 0.5 to ensure assay robustness. Replicate experiments (n ≥ 3) with internal controls (e.g., staurosporine for kinase inhibition).
- Structural Analysis : Overlay co-crystal structures (if available) to identify binding pose variability. MD simulations (AMBER/CHARMM) can model conformational flexibility impacting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
